Specific Scientific Field: Pharmaceutical Chemistry, Endocrinology
Summary of the Application: Benzoic acid derivatives have been used in the design of novel compounds for the treatment of diabetes .
Methods of Application or Experimental Procedures: Fourteen novel compounds having benzoic acid as an acidic head, hydrazone as a linker, and substituted diaryl sulfanyl/aryl-cyclohexylsulfanyl as a hydrophobic tail were synthesized and characterized by physicochemical and spectrophotometric (FTIR, Mass, 1HNMR, and 13CNMR) analysis .
Results or Outcomes: The designed compounds were evaluated for in vitro PPARγ agonist activity and in vivo hypoglycemic activity in Wistar strain of albino rats. Two compounds exhibited potent anti-diabetic activity without ulcerogenic toxicity and minimum side effects as weight gain .
Specific Scientific Field: Pharmaceutical Chemistry, Virology
Summary of the Application: Indole derivatives, which can be synthesized from benzoic acid, have been reported to have antiviral properties .
Methods of Application or Experimental Procedures: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and tested for their antiviral properties .
Results or Outcomes: One compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 .
Specific Scientific Field: Industrial Chemistry
Summary of the Application: The sodium salt of 4-(1,2-Dimethyl-1-propenyl)benzoic acid is produced for various industrial applications .
Methods of Application or Experimental Procedures: The production process involves the reaction of 4-(1,2-Dimethyl-1-propenyl)benzoic acid with sodium to produce the sodium salt .
Results or Outcomes: The resulting sodium salt of 4-(1,2-Dimethyl-1-propenyl)benzoic acid is used in various industrial applications .
Specific Scientific Field: Organic Chemistry
Summary of the Application: Benzoic acid derivatives can be used in the synthesis of 1,2-disubstituted cyclopentadienes, which have important applications in organometallic chemistry .
Methods of Application or Experimental Procedures: The synthesis involves the reaction of benzoic acid derivatives with other reagents to produce 1,2-disubstituted cyclopentadienes .
Results or Outcomes: The resulting 1,2-disubstituted cyclopentadienes can be used to produce a wide variety of metallocenes .
4-(1,2-Dimethyl-1-propenyl)benzoic acid is an organic compound characterized by its aromatic structure and a carboxylic acid functional group. Its molecular formula is C12H14O2, and it has a molecular weight of approximately 190.24 g/mol. The compound is also known by its IUPAC name, 4-(3-methylbut-2-en-2-yl)benzoic acid. This compound features a benzoic acid moiety substituted at the para position with a 1,2-dimethyl-1-propenyl group, which contributes to its unique chemical properties and potential biological activities .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Several synthetic routes can be employed to produce 4-(1,2-Dimethyl-1-propenyl)benzoic acid:
These methods provide flexibility in synthesizing this compound depending on available starting materials and desired yield.
4-(1,2-Dimethyl-1-propenyl)benzoic acid has potential applications in various fields:
Several compounds share structural similarities with 4-(1,2-Dimethyl-1-propenyl)benzoic acid. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzoic Acid | Simple carboxylic acid | Basic structure without additional substituents |
| 4-Methylbenzoic Acid | Aromatic carboxylic acid | Contains a methyl group at para position |
| 3-(1,2-Dimethylpropyl)benzoic Acid | Similar alkyl substitution | Different position of alkyl chain |
| Cinnamic Acid | α,β-unsaturated carboxylic acid | Contains an alkene directly attached to the benzene ring |
The uniqueness of 4-(1,2-Dimethyl-1-propenyl)benzoic acid lies in its specific substitution pattern and potential biological activities that differentiate it from these similar compounds. Its unique propenyl group may influence both its chemical reactivity and biological interactions.
4-(1,2-Dimethyl-1-propenyl)benzoic acid (CAS Number: 13399-35-4) represents a significant aromatic carboxylic acid derivative with the molecular formula C12H14O2 and molecular weight of 190.2384 g/mol [1]. This compound features a unique structural motif combining a benzoic acid core with a substituted propenyl side chain, making its synthesis both challenging and synthetically valuable [2]. The development of efficient synthetic methodologies for this compound has attracted considerable attention due to its potential applications in pharmaceutical intermediates and fine chemical production [3].
Alkylation-based approaches represent the most direct and widely employed methodologies for constructing the carbon-carbon bond between the benzoic acid aromatic ring and the dimethylpropenyl substituent [9]. These synthetic routes typically involve the formation of new carbon-carbon bonds through nucleophilic substitution mechanisms, where activated benzoic acid derivatives serve as electrophilic partners [10]. The success of alkylation strategies depends critically on the selection of appropriate reaction conditions, including base selection, temperature control, and solvent systems [11].
Base-catalyzed alkylation methodologies constitute the foundation for synthesizing 4-(1,2-dimethyl-1-propenyl)benzoic acid through direct functionalization of benzoic acid precursors [9]. The Birch reduction-alkylation sequence represents one of the most effective approaches, where benzoic acid undergoes reduction to form 1-alkylcyclohexa-2,5-diene-1-carboxylic acid intermediates [9]. This methodology employs lithium metal in liquid ammonia to generate the reduced aromatic system, followed by alkylation with appropriate halide reagents to introduce the dimethylpropenyl substituent [9].
Research findings demonstrate that potassium carbonate and sodium carbonate serve as optimal bases for the alkylation process, providing yields ranging from 60-85% under controlled conditions [9] [15]. The reaction mechanism proceeds through the formation of enolate intermediates, which subsequently undergo nucleophilic attack on alkyl halides to form the desired carbon-carbon bonds [15]. Temperature control proves critical, with optimal reaction temperatures typically maintained between 70-80°C to balance reaction rate and selectivity [15].
The asymmetric Birch reduction and reduction-alkylation strategies have demonstrated remarkable synthetic utility for obtaining chiral intermediates with high degrees of diastereoselection [10]. These methodologies employ chiral auxiliary groups attached to the benzoic acid precursor, enabling stereoselective alkylation through conformational control of the enolate geometry [10]. The uniformly high degree of diastereoselection observed in chiral enolate alkylation steps makes this approach particularly valuable for synthesizing enantiomerically enriched products [10].
| Alkylation Method | Base/Catalyst | Typical Yield (%) | Temperature (°C) | Reaction Time |
|---|---|---|---|---|
| Base-Catalyzed Alkylation | Potassium carbonate, Sodium carbonate | 60-85 | 70-80 | 4-8 hours |
| Birch Reduction-Alkylation | Lithium/Ammonia | 65-75 | -78 to 25 | 6-12 hours |
| Friedel-Crafts Alkylation | Aluminum chloride, Lewis acids | 70-90 | 0-50 | 2-6 hours |
Solvent selection plays a pivotal role in determining the efficiency and selectivity of alkylation reactions for synthesizing 4-(1,2-dimethyl-1-propenyl)benzoic acid [15] [40]. Polar aprotic solvents emerge as the preferred choice for alkylation reactions due to their ability to solvate cations effectively while leaving anions relatively unsolvated, thereby enhancing nucleophilic reactivity [46]. Dimethylformamide represents one of the most effective solvents, providing alkylation efficiencies of 85-91% in the synthesis of related benzoic acid derivatives [43].
Dimethyl sulfoxide demonstrates excellent nucleophile activation properties, though alkylation efficiencies typically range from 51-75% depending on substrate structure [43]. The unique solvation properties of dimethyl sulfoxide enable it to serve both as a solvent and as a mild catalyst through the formation of O-alkylated dimethyl sulfoxide intermediates that function as excellent alkylating agents [42]. However, the high boiling point of dimethyl sulfoxide (189°C) presents challenges for product isolation and purification [45].
Tetrahydrofuran provides a balance between reactivity and practicality, offering alkylation efficiencies of 80-85% while maintaining a manageable boiling point of 66°C for easy solvent removal [43]. The moderately polar nature of tetrahydrofuran enables effective solvation of both ionic and organic components, making it particularly suitable for reactions involving organometallic reagents [46]. Acetonitrile serves as an alternative polar aprotic solvent, though alkylation efficiencies typically range from 47-70% for most substrates [43].
| Solvent | Polarity | Boiling Point (°C) | Alkylation Efficiency (%) | Primary Advantages |
|---|---|---|---|---|
| Dimethylformamide | Polar aprotic | 153 | 85-91 | High yields, excellent solvation |
| Dimethyl sulfoxide | Polar aprotic | 189 | 51-75 | Nucleophile activation, catalyst properties |
| Tetrahydrofuran | Moderately polar | 66 | 80-85 | Easy removal, balanced properties |
| Acetonitrile | Polar aprotic | 82 | 47-70 | Good yields, moderate boiling point |
| Toluene | Nonpolar | 111 | 60-75 | Inert environment, established protocols |
Hydrolysis methodologies for bicycloheptene derivatives provide alternative synthetic routes to 4-(1,2-dimethyl-1-propenyl)benzoic acid through the strategic opening of strained ring systems [17] [19]. Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid derivatives serve as key intermediates in these synthetic approaches, where the bicyclic framework undergoes controlled hydrolysis to generate the desired aromatic substitution pattern . The preference of bicycloheptene derivatives for exo protonation enables stereoselective formation of specific regioisomers through kinetically controlled acid hydrolysis [17].
Research demonstrates that methanolic hydrochloric acid in dioxane provides effective conditions for equilibrating bicycloheptene derivatives, with equilibrium ratios reaching 2.7:1 in favor of the desired stereoisomer after six days under reflux conditions [17]. Alternative conditions employing potassium tert-butoxide in tert-butyl alcohol at 155°C in sealed tubes achieve similar equilibrium ratios of 2.4:1 [17]. These findings highlight the importance of thermodynamic control in achieving optimal product distributions.
The hydrolysis of bicycloheptene derivatives typically requires careful optimization of reaction conditions to prevent unwanted side reactions such as epoxide formation [19]. Alkaline hydrolysis conditions using 2.5 normal sodium hydroxide and ethanol mixtures at room temperature for two hours, or 2 normal potassium hydroxide in dimethyl sulfoxide at 80°C for five hours, have been reported to produce epoxy acid byproducts rather than the desired carboxylic acid products [19]. Acid hydrolysis conditions using 10% hydrochloric acid or perchloric acid at room temperature typically result in complex product mixtures [19].
Transition metal-catalyzed methodologies offer sophisticated approaches for constructing 4-(1,2-dimethyl-1-propenyl)benzoic acid through direct carbon-hydrogen bond functionalization and cross-coupling strategies [18] [30]. Palladium(II)-catalyzed meta-carbon-hydrogen functionalizations of benzoic acid derivatives represent a significant advancement in selective aromatic functionalization [18] [30]. These methodologies employ nitrile-based sulfonamide templates to achieve meta-selective olefination of benzoic acid derivatives using molecular oxygen as the terminal oxidant [18] [30].
The development of meta-selective carbon-hydrogen activation protocols addresses a longstanding challenge in aromatic functionalization, as traditional methods typically favor ortho-substitution through chelation assistance [18]. The use of palladium(II) catalysts with specialized directing groups enables unprecedented selectivity for meta-positions on electron-poor aromatic systems such as benzoic acid derivatives [30]. Typical reaction conditions involve palladium(II) acetate at 120°C, providing yields ranging from 70-85% with excellent meta-selectivity [30].
Rhodium(III)-catalyzed oxidative coupling reactions provide complementary synthetic approaches through carbon-hydrogen activation initiated cyclization processes [20]. These methodologies typically employ cyclopentadienyl rhodium dichloride complexes at 100°C to achieve oxidative coupling of benzoic acids with vinyl acetates, providing yields of 65-80% with high selectivity for specific substitution patterns [20]. The rhodium-catalyzed approach demonstrates particular utility for synthesizing substituted isocoumarins and related heterocyclic systems [20].
Nickel(0) and copper(I) catalysts offer additional options for cross-coupling reactions, though typically with more limited substrate scope compared to palladium and rhodium systems [29]. Nickel(0) catalysts such as tetrakis(triphenylphosphine)nickel achieve yields of 60-75% under mild conditions at 80°C [33]. Copper(I) iodide catalyzed Ullmann coupling reactions provide para-selective functionalization with yields of 55-70% at 90°C [29].
| Metal Catalyst | Reaction Type | Typical Conditions | Yield Range (%) | Selectivity | Temperature (°C) |
|---|---|---|---|---|---|
| Palladium(II) | Carbon-hydrogen activation | Pd(OAc)₂, O₂ atmosphere | 70-85 | meta-selective | 120 |
| Rhodium(III) | Oxidative coupling | Cp*RhCl₂, vinyl acetates | 65-80 | ortho-selective | 100 |
| Nickel(0) | Cross-coupling | Ni(PPh₃)₄, phosphine ligands | 60-75 | General | 80 |
| Copper(I) | Ullmann coupling | CuI, L-proline | 55-70 | para-selective | 90 |
Green chemistry methodologies for synthesizing 4-(1,2-dimethyl-1-propenyl)benzoic acid focus on reducing environmental impact while maintaining synthetic efficiency and economic viability [21] [26]. Microwave-assisted synthesis represents a particularly promising approach, offering significant reductions in reaction time and energy consumption compared to conventional heating methods [28]. Research demonstrates that microwave irradiation can achieve yields of 80-95% while reducing reaction times from hours to minutes [28].
The microwave-assisted conversion utilizes the ability of microwaves to rapidly heat polar solvents and reagents, thereby accelerating reaction rates through uniform heating throughout the reaction mixture [28]. This methodology aligns with green chemistry principles by reducing energy consumption by 60-80% compared to conventional thermal methods [28]. The enhanced efficiency also results in higher purity products due to reduced formation of thermal decomposition byproducts [28].
Biocatalytic approaches using lignin-based benzoic acid derivatives represent another significant advancement in sustainable synthesis [21]. These methodologies utilize benzoic acid derivatives obtained from lignin valorization as renewable feedstocks for pharmaceutical and fine chemical synthesis [21]. The "demand orientation" concept enables the conversion of lignin-based benzoic acid derivatives through selective oxidative cleavage of carbon-carbon and carbon-oxygen bonds [21]. Biocatalytic oxidation processes typically achieve yields of 70-85% while utilizing renewable feedstocks such as sugar or plant biomass [26].
Electrochemical reduction methodologies offer additional green chemistry advantages through the use of carbon dioxide and water as sustainable feedstocks [25]. These approaches employ electrochemical reduction of carbon dioxide to carbon monoxide, which subsequently undergoes hydroxycarbonylation with aryl iodides using metal-organic framework-supported palladium catalysts [25]. The electrochemical method avoids direct handling of hazardous carbon monoxide gas while achieving excellent yields at room temperature [25]. Both components of the tandem system can be recycled for several consecutive runs while maintaining high catalytic activity [25].
Solvent-free synthetic approaches eliminate the need for organic solvents entirely, representing the ultimate application of green chemistry principles [44]. These methodologies achieve direct alkylation of alkenes under catalyst-free conditions, with the absence of solvents proving crucial for initiating the reaction sequence [44]. Solvent-free conditions result in minimal waste production and straightforward operation, though yields typically range from 60-80% [44].
| Green Approach | Environmental Benefit | Yield Range (%) | Energy Savings (%) | Reaction Time |
|---|---|---|---|---|
| Microwave-assisted synthesis | Reduced energy consumption | 80-95 | 60-80 | 10-30 minutes |
| Biocatalytic oxidation | Carbon dioxide utilization | 70-85 | 40-60 | 4-8 hours |
| Electrochemical reduction | Elimination of toxic solvents | 75-90 | 50-70 | 2-6 hours |
| Solvent-free conditions | Minimal waste generation | 60-80 | 30-50 | 1-3 hours |
Nuclear magnetic resonance spectroscopy represents the most powerful analytical technique for structural elucidation of 4-(1,2-Dimethyl-1-propenyl)benzoic acid. The compound's molecular framework consists of a benzoic acid core substituted at the para position with a 1,2-dimethyl-1-propenyl group, presenting characteristic spectroscopic signatures that can be systematically analyzed through one-dimensional and two-dimensional nuclear magnetic resonance techniques [1] [2] [3].
Proton Nuclear Magnetic Resonance Analysis
The ¹H nuclear magnetic resonance spectrum of 4-(1,2-Dimethyl-1-propenyl)benzoic acid exhibits distinctive patterns consistent with its para-disubstituted aromatic structure. The aromatic protons appear as two doublets in the chemical shift range of 7.5-8.1 parts per million, reflecting the symmetric substitution pattern of the benzene ring [4] [5]. The protons ortho to the carboxylic acid group (H-2,6) typically resonate at approximately 8.0-8.1 parts per million due to the strong deshielding effect of the electron-withdrawing carboxyl group [3] [4]. Conversely, the protons ortho to the propenyl substituent (H-3,5) appear slightly more upfield at 7.5-7.7 parts per million, reflecting the electron-donating nature of the alkyl substituent [6] [4].
The vinyl proton of the 1,2-dimethyl-1-propenyl substituent manifests as a complex multipicity in the region of 5.8-6.5 parts per million [1] [7]. This chemical shift range is characteristic of alkene protons that are conjugated with an aromatic system [6]. The multiplicity pattern depends on the coupling interactions with adjacent methyl groups and the geometric configuration of the double bond.
The methyl groups attached to the vinyl system present distinct chemical shift patterns. The two methyl substituents on the double bond typically appear as singlets or doublets in the range of 1.8-2.1 parts per million [7] [8]. These chemical shifts are consistent with allylic methyl groups that experience moderate deshielding due to their proximity to the π-electron system [6] [9].
The carboxylic acid proton appears as a characteristically broad singlet in the range of 10.5-12.0 parts per million [4]. This extreme downfield chemical shift results from the combined effects of the electronegative oxygen atom and hydrogen bonding interactions that are commonly observed in carboxylic acid functional groups [10] [2].
Carbon-13 Nuclear Magnetic Resonance Analysis
The ¹³C nuclear magnetic resonance spectrum provides complementary structural information through the analysis of carbon chemical shifts and multiplicities. The carboxyl carbon appears as a quaternary carbon signal in the range of 168-172 parts per million, which is characteristic of aromatic carboxylic acid groups [11] [12]. This chemical shift reflects the significant deshielding experienced by the carbonyl carbon due to the electron-withdrawing effect of the oxygen atoms [13] [12].
The aromatic carbon atoms of the benzene ring exhibit multiple signals in the range of 125-140 parts per million [11] [3]. The carbon bearing the carboxyl group typically appears at the most downfield position (135-140 parts per million), while the carbons ortho and meta to the substituents show characteristic splitting patterns that reflect the electronic effects of the functional groups [12] [14].
The vinyl carbons of the 1,2-dimethyl-1-propenyl substituent appear in the range of 120-145 parts per million [7] [8]. The quaternary carbon of the double bond typically resonates further downfield compared to the tertiary carbon, reflecting the different substitution patterns and electronic environments [11].
The methyl carbon atoms attached to the vinyl system appear as primary carbon signals in the range of 18-25 parts per million [7] [11]. These chemical shifts are consistent with alkyl carbons that are attached to sp² hybridized carbon atoms [6].
Two-Dimensional Nuclear Magnetic Resonance Correlations
Two-dimensional nuclear magnetic resonance techniques provide essential connectivity information for structural confirmation and assignment verification. Correlation spectroscopy experiments reveal through-bond coupling relationships between adjacent protons [15] [16]. The aromatic protons show characteristic coupling patterns that confirm the para-disubstituted benzene ring structure [15]. The vinyl proton exhibits correlations with the adjacent methyl groups, establishing the connectivity of the propenyl substituent [9] [8].
Heteronuclear single quantum coherence spectroscopy establishes direct ¹H-¹³C connectivity relationships [17] [18]. This technique confirms the assignment of proton signals to their corresponding carbon atoms and provides unambiguous identification of the molecular framework [17]. The experiment reveals direct correlations between aromatic protons and their attached carbons, as well as between the vinyl proton and its carbon atom [18].
Heteronuclear multiple bond correlation spectroscopy provides information about long-range ¹H-¹³C coupling relationships through two and three bonds [15] [19]. This technique is particularly valuable for establishing connectivity between the aromatic ring and the substituent groups [19]. The carboxyl carbon shows characteristic correlations with the aromatic protons, confirming the attachment of the carboxylic acid group to the benzene ring [8].
Infrared spectroscopy provides characteristic vibrational fingerprints that confirm the presence of specific functional groups within 4-(1,2-Dimethyl-1-propenyl)benzoic acid. The technique offers complementary information to nuclear magnetic resonance spectroscopy and serves as a valuable tool for structural verification [10] [20] [21].
Infrared Spectroscopic Analysis
The carboxylic acid functional group exhibits characteristic absorption bands that serve as diagnostic markers for this functionality. The hydroxyl stretch of the carboxylic acid appears as a broad, strong absorption in the range of 3300-2400 wavenumbers [21] [22]. This broad absorption results from extensive hydrogen bonding interactions between carboxylic acid molecules, which is a characteristic feature of this functional group [10] [20]. The breadth and intensity of this absorption band provide clear evidence for the presence of the carboxylic acid moiety [23] [24].
The carbonyl stretch represents one of the most diagnostic infrared absorptions for carboxylic acids. This vibration appears as a strong, sharp band in the range of 1730-1700 wavenumbers [21] [22]. The exact position within this range depends on the electronic effects of substituents and the degree of conjugation with the aromatic ring [13] [25]. Electron-withdrawing substituents typically shift the carbonyl frequency to higher wavenumbers, while electron-donating groups cause shifts to lower frequencies [10] [20].
Aromatic carbon-hydrogen stretching vibrations appear in the region of 3100-3050 wavenumbers with medium intensity [21] [22]. These absorptions are characteristic of aromatic compounds and provide confirmation of the benzene ring structure [25]. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the range of 1600-1475 wavenumbers with medium to weak intensity [21] [25]. These skeletal vibrations reflect the aromatic ring breathing modes and provide fingerprint information for the substitution pattern [23].
The alkyl portions of the molecule contribute characteristic absorption bands in the aliphatic carbon-hydrogen stretching region (3000-2850 wavenumbers) and the carbon-hydrogen bending region (1450-1375 wavenumbers) [21] [22]. The methyl groups of the propenyl substituent exhibit characteristic bending vibrations that appear as medium-intensity bands [25].
Ultraviolet-Visible Spectroscopic Analysis
Ultraviolet-visible spectroscopy provides information about the electronic transitions within the aromatic system and the extended conjugation that results from the substituent pattern. The benzoic acid chromophore exhibits characteristic absorption bands that arise from π→π* and n→π* electronic transitions [26] [27].
The primary π→π* transition of the aromatic system appears in the range of 230-280 nanometers with strong absorption intensity [26] [27]. This transition involves the promotion of electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital of the aromatic system [28]. The exact position and intensity of this absorption band depend on the electronic effects of the substituents and the degree of conjugation within the molecule [27].
The n→π* transition of the carbonyl group typically appears at longer wavelengths (320-350 nanometers) with significantly weaker absorption intensity [28] [27]. This transition involves the promotion of non-bonding electrons from the oxygen atom to the π* orbital of the carbonyl group [26]. The position and intensity of this band provide information about the electronic environment of the carboxylic acid functional group [28].
The 1,2-dimethyl-1-propenyl substituent contributes additional conjugation to the aromatic system, which may result in bathochromic shifts of the absorption maxima compared to unsubstituted benzoic acid [27]. The extended conjugation between the aromatic ring and the vinyl group can enhance the intensity of the π→π* transitions and provide characteristic spectroscopic signatures for this substitution pattern [26].
X-ray crystallography represents the definitive technique for determining the three-dimensional molecular structure and solid-state packing arrangements of 4-(1,2-Dimethyl-1-propenyl)benzoic acid. This technique provides atomic-level precision in structural determination and offers insights into intermolecular interactions that govern crystal packing [29] [30] [31].
Crystal Structure Determination
Single crystal X-ray diffraction analysis would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles for 4-(1,2-Dimethyl-1-propenyl)benzoic acid [30] [32]. The technique requires the growth of suitable single crystals, which typically involves slow evaporation or cooling crystallization from appropriate solvents [29] [33]. The quality of the crystallographic data depends critically on the crystal quality, with factors such as crystal size, mosaicity, and thermal motion affecting the resolution and precision of the structural determination [29].
The molecular geometry obtained from X-ray crystallography would reveal the precise conformation of the 1,2-dimethyl-1-propenyl substituent and its orientation relative to the benzene ring plane [30]. The torsion angle between the vinyl group and the aromatic ring provides information about the degree of conjugation and steric interactions that influence the molecular conformation [34]. Additionally, the carboxylic acid group geometry would be precisely determined, including the carbon-oxygen bond lengths and the planarity of the carboxyl group [30].
Intermolecular Interactions and Crystal Packing
Crystallographic analysis would reveal the hydrogen bonding patterns that are characteristic of carboxylic acid compounds [30] [34]. Benzoic acid derivatives typically form centrosymmetric dimers through hydrogen bonding between carboxylic acid groups, creating cyclic structures with eight-membered rings [34] [35]. The precise hydrogen bond distances and angles would provide quantitative information about the strength and directionality of these interactions [29].
The crystal packing analysis would reveal additional intermolecular interactions, including van der Waals forces, π-π stacking interactions between aromatic rings, and CH-π interactions involving the methyl groups and aromatic systems [29] [34]. These weak interactions contribute to the overall stability of the crystal structure and influence the physical properties of the solid material [30].
Polymorphism and Phase Behavior
X-ray crystallographic studies would investigate the potential for polymorphism in 4-(1,2-Dimethyl-1-propenyl)benzoic acid [29]. Different crystallization conditions, such as temperature, solvent, and cooling rate, may produce different crystal modifications with distinct packing arrangements [29] [33]. Variable temperature crystallographic studies would provide information about thermal expansion, phase transitions, and the stability of different polymorphic forms [31].
The crystallographic analysis would also examine disorder phenomena that may occur in the crystal structure [29]. The flexible 1,2-dimethyl-1-propenyl substituent may exhibit conformational disorder, where multiple orientations of this group are present within the crystal lattice [29]. Such disorder would be modeled using appropriate crystallographic refinement techniques and would provide insights into the conformational flexibility of the molecule [33].
Computational molecular modeling provides theoretical predictions of structural, electronic, and spectroscopic properties that complement experimental measurements and offer insights into molecular behavior at the atomic level [36] [34] [37]. Modern computational chemistry methods enable accurate prediction of molecular geometries, energetics, and spectroscopic properties for 4-(1,2-Dimethyl-1-propenyl)benzoic acid [37] [38].
Density Functional Theory Calculations
Density functional theory represents the most widely used computational approach for studying organic molecules of this size and complexity [37] [38]. The B3LYP hybrid functional combined with extended basis sets such as 6-311++G(d,p) provides an optimal balance between computational efficiency and accuracy for geometry optimization and property calculations [37] [39]. These calculations would predict the most stable molecular conformation, including the orientation of the 1,2-dimethyl-1-propenyl substituent relative to the benzene ring [36] [34].
Vibrational frequency calculations using density functional theory would provide theoretical infrared spectra that can be directly compared with experimental measurements [37] [38]. The calculated frequencies typically require scaling factors to account for anharmonicity and systematic errors in the computational method [37]. Normal mode analysis would assign each experimental infrared band to specific vibrational motions within the molecule [38].
Electronic Structure and Property Predictions
Time-dependent density functional theory calculations would predict the ultraviolet-visible absorption spectrum by computing electronic excitation energies and oscillator strengths [37] [40]. These calculations provide assignments for the observed absorption bands and offer insights into the electronic structure of the molecule [38]. The calculations would specifically examine the π→π* transitions of the aromatic system and the n→π* transitions of the carbonyl group [37].
Natural bond orbital analysis would provide detailed information about the electronic structure, including atomic charges, bond orders, and orbital occupancies [37] [38]. This analysis offers insights into the electron distribution within the molecule and the nature of chemical bonding [36]. Molecular electrostatic potential calculations would identify electron-rich and electron-poor regions of the molecule, providing information relevant to chemical reactivity and intermolecular interactions [37] [41].
Chemical Shift Predictions and Spectroscopic Modeling
Gauge-independent atomic orbital calculations would predict nuclear magnetic resonance chemical shifts for both ¹H and ¹³C nuclei [2] [17]. These calculations use the optimized molecular geometry to compute the magnetic shielding tensors and provide theoretical chemical shift values that can be directly compared with experimental spectra [2]. Statistical analysis of the correlation between calculated and experimental chemical shifts provides validation of the computational methodology [17].
Conformational analysis using computational methods would identify all stable conformers of 4-(1,2-Dimethyl-1-propenyl)benzoic acid and determine their relative energies [36] [34]. Boltzmann weighting of the conformer populations would provide ensemble-averaged properties that account for conformational flexibility at finite temperatures [36]. This approach is particularly important for molecules with flexible substituents that may adopt multiple conformations [8].
Solvent Effects and Environmental Modeling
Polarizable continuum model calculations would examine the effects of different solvents on molecular properties and spectroscopic parameters [37] [38]. These calculations provide insights into how the molecular structure and electronic properties change in solution compared to the gas phase [34]. The solvent effects are particularly important for understanding nuclear magnetic resonance chemical shifts and ultraviolet-visible absorption spectra measured in solution [39].